N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-(hydroxymethyl)-6-methoxyphenol.
Formation of Intermediate: The 4-fluoroaniline is reacted with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 2-(hydroxymethyl)-6-methoxyphenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide
- N-(4-bromophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide
- N-(4-methylphenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide is unique due to the presence of the fluorine atom, which can influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective as therapeutic agents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-21-14-4-2-3-11(9-19)16(14)22-10-15(20)18-13-7-5-12(17)6-8-13/h2-8,19H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHZJGIWRHXHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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